molecular formula C33H39NO9 B11205929 Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B11205929
M. Wt: 593.7 g/mol
InChI Key: MNWUAKSVAQKZAD-UHFFFAOYSA-N
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Description

Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its intricate structure, which includes multiple methoxy and ethoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This is achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the benzoyl group: This step involves the acylation of the tetrahydroisoquinoline core using 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine.

    Methoxylation and ethoxylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can be compared with other tetrahydroisoquinoline derivatives, such as:

    Methyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate: Similar structure but with trimethoxy groups instead of triethoxy groups.

    Methyl 4-{[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H39NO9

Molecular Weight

593.7 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C33H39NO9/c1-7-40-29-17-23(18-30(41-8-2)31(29)42-9-3)32(35)34-15-14-22-16-27(37-4)28(38-5)19-25(22)26(34)20-43-24-12-10-21(11-13-24)33(36)39-6/h10-13,16-19,26H,7-9,14-15,20H2,1-6H3

InChI Key

MNWUAKSVAQKZAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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